molecular formula C7H9NOS B183763 (2-Cyclopropylthiazol-4-yl)methanol CAS No. 135207-09-9

(2-Cyclopropylthiazol-4-yl)methanol

Cat. No.: B183763
CAS No.: 135207-09-9
M. Wt: 155.22 g/mol
InChI Key: VKWKFTDGZIIVGT-UHFFFAOYSA-N
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Description

(2-Cyclopropylthiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are commonly found in various natural and synthetic compounds .

Biochemical Analysis

Biochemical Properties

(2-Cyclopropylthiazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . Additionally, this compound may interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell proliferation, differentiation, and survival. Furthermore, this compound may alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. These effects can result in altered cellular metabolism, including changes in energy production, lipid metabolism, and redox balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on rapidly dividing cells. Additionally, it can modulate the activity of signaling molecules, such as kinases and phosphatases, by binding to their active sites or allosteric sites . These interactions can result in changes in downstream signaling pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects are crucial for understanding the potential therapeutic and toxicological implications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for this compound, and careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it may inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby affecting energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound can also be influenced by factors such as cellular stress, signaling pathways, and protein-protein interactions . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylthiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for alcohols, including this compound, often involve the hydration of alkenes or the reduction of carbonyl compounds. These processes are carried out under high pressure and temperature with suitable catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylthiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2-Cyclopropylthiazol-4-yl)carboxylic acid, while reduction can produce (2-Cyclopropylthiazol-4-yl)methane .

Scientific Research Applications

(2-Cyclopropylthiazol-4-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as thiazole, isothiazole, and various substituted thiazoles .

Uniqueness

(2-Cyclopropylthiazol-4-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-cyclopropyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWKFTDGZIIVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602207
Record name (2-Cyclopropyl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135207-09-9
Record name (2-Cyclopropyl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of lithium aluminium hydride (0.32 g) and anhydrous ether (40 ml) was added dropwise an anhydrous ether (10 ml) solution of ethyl 2-cyclopropyl-4-thiazolecarboxylate (1.65 g), followed by stirring for one hour at room temperature. To the reaction mixture was added dropwise water (20 ml) under cooling with ice to decompose excess amount of the reducing agent. To the resultant mixture were added ethyl acetate (50 ml) and water (25 ml), followed by extraction with ethyl acetate. The organic layer was washed with water (25 ml) and a saturated aqueous solution of sodium chloride (25 ml), successively, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was subjected to a silica gel chromatography (2.5×30 cm), eluting with ethyl acetate-hexane (2:1). The desired fraction was concentrated to give 2-cyclopropyl-4-hydroxymethyl thiazole (0.94 g) as pale yellow needles. 1H-NMR (CDCl3) δ: 0.98~1.18(4H,m), 2.24~2.39(1H,m), 3.20(1H,bs.), 4.70(2H,d,J=5 Hz), 6.93(1H,s)
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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